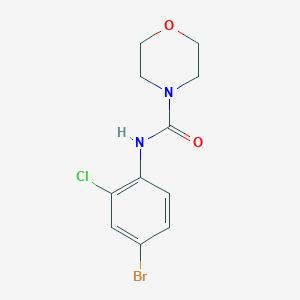![molecular formula C14H14N4 B5359413 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5359413.png)
7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyridines, which have been studied extensively for their pharmacological properties.
Aplicaciones Científicas De Investigación
7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This compound has also been studied for its potential as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine involves the inhibition of CDKs. CDKs are enzymes that regulate the progression of the cell cycle and are overexpressed in many types of cancer. By inhibiting the activity of CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of COX-2. This makes it a potential candidate for the treatment of inflammatory diseases and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine in lab experiments is its specificity for CDKs and COX-2. This allows for targeted inhibition of these enzymes, reducing the risk of off-target effects. However, one limitation of this compound is its solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine. One area of interest is its potential as a cancer therapeutic. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Additionally, research on the anti-inflammatory and analgesic effects of this compound could lead to the development of new treatments for inflammatory diseases and pain. Finally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Métodos De Síntesis
The synthesis of 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine has been reported in the literature. One of the methods involves the reaction of 5-amino-4-cyano-3-(trifluoromethyl)pyridine with isopropyl isocyanide in the presence of palladium catalyst. The resulting intermediate is then reacted with 2-bromo-3-nitropyrazolo[1,5-a]pyridine to yield the final product.
Propiedades
IUPAC Name |
7-(5-propan-2-ylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-10(2)12-8-15-9-16-14(12)13-5-3-4-11-6-7-17-18(11)13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZSEIYLVZOFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1C2=CC=CC3=CC=NN32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5359342.png)
![1-[(2-methylphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5359352.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5359353.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5359360.png)

![5-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5359388.png)
![1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5359396.png)
![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)
![1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5359438.png)
![3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5359439.png)
![3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5359449.png)